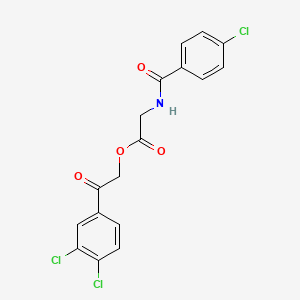![molecular formula C19H13ClN2O4 B4716333 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate](/img/structure/B4716333.png)
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate
Descripción general
Descripción
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been used in various studies to determine its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate is not fully understood. However, it has been shown to act as an inhibitor of certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate has various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate in lab experiments is its unique chemical properties, which make it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain studies.
Direcciones Futuras
There are several potential future directions for the use of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate in scientific research. One direction is the development of new therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the compound's potential use as a diagnostic tool for the early detection of certain diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate has been used in various scientific studies to determine its potential use in drug discovery and development. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-15-5-7-16(8-6-15)26-18(23)14-3-1-13(2-4-14)12-25-19(24)17-11-21-9-10-22-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFWSAXKDHCCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4716254.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4716267.png)

![[6-(3,4-dichlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4716271.png)

![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716290.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4716294.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
![N-[4-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4716309.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4716314.png)
![N-(2-methoxyethyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4716340.png)


![1,3-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716364.png)